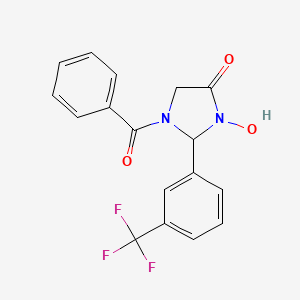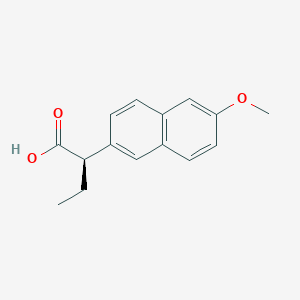
Beta-naphthylacetic acids derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-naphthylacetic acids derivative 1 is a compound belonging to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-naphthylacetic acids derivative 1 typically involves the reaction of beta-naphthol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Beta-naphthylacetic acids derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Scientific Research Applications
Beta-naphthylacetic acids derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-naphthylacetic acids derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the enzyme AKR1C3, which is involved in the progression of certain cancers. By inhibiting this enzyme, the compound can potentially slow down or halt the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Alpha-naphthylacetic acid
- Beta-naphthol
- Naphthaleneacetic acid
Uniqueness
Beta-naphthylacetic acids derivative 1 stands out due to its specific inhibitory action on the AKR1C3 enzyme, making it a promising candidate for cancer treatment. Its unique structure also allows for a variety of chemical modifications, enhancing its versatility in scientific research .
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2R)-2-(6-methoxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-3-14(15(16)17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3,(H,16,17)/t14-/m1/s1 |
InChI Key |
LSDAHSHHKKHOKE-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
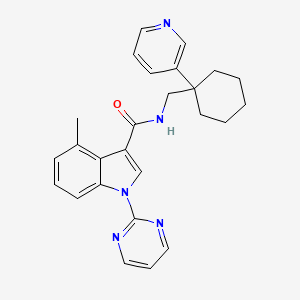
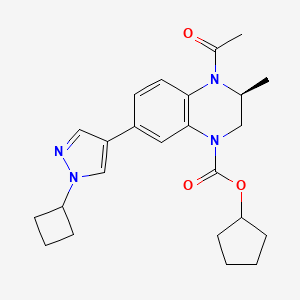
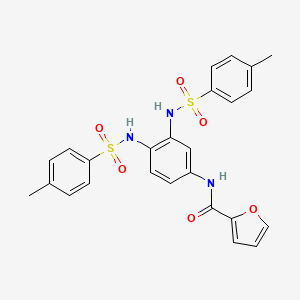

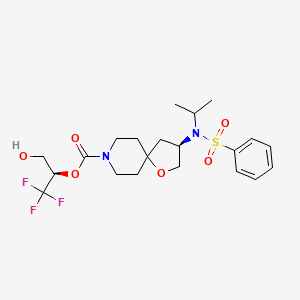
![1-benzyl-N-[(4R)-4-methyl-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl]pyrazole-4-carboxamide](/img/structure/B10833226.png)
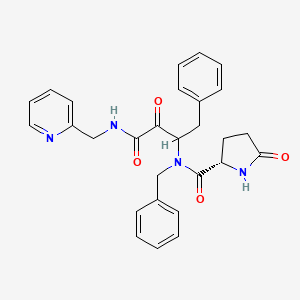
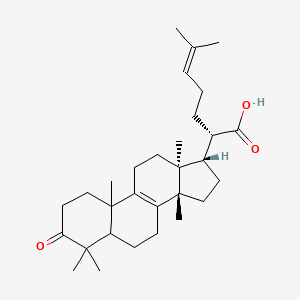
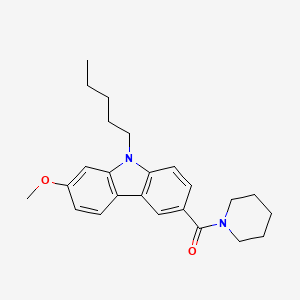

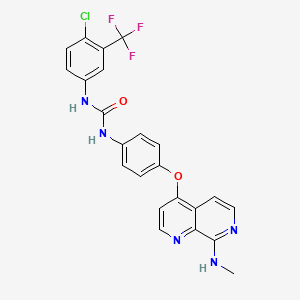
![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)
